N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Notably, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates , followed by condensation with hydrazine , provides a concise route to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Additionally, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, allowing direct access to analogous compounds in modest yields .
Scientific Research Applications
- Research suggests that this compound may have potential as an anticancer agent. Its unique structure could interfere with cancer cell growth or signaling pathways, making it a promising candidate for further investigation .
- The compound’s thioacetamide group and triazolopyridazine moiety may contribute to antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens .
- Due to its sulfur-containing thioacetamide group, this compound might interact with DNA or proteins. Investigating its binding affinity and specificity could reveal insights into drug design and molecular recognition .
- The compound’s electronic properties make it relevant for organic electronics. It could serve as a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or photovoltaic devices .
- Some studies propose using this compound as a catalyst in ring opening polymerization (ROP). ROP is essential for creating polymers with specific properties, and this compound’s thioacetamide functionality may play a role in this process .
- Although not directly mentioned in the literature, exploring the compound’s coordination chemistry could lead to novel metal-organic frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis .
Anticancer Agents
Antimicrobial Properties
DNA Binding and Protein Interaction
Organic Electronics and Optoelectronics
Catalyst in Ring Opening Polymerization (ROP)
Metal-Organic Frameworks (MOFs)
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTJFCSVVPVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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